N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-8-9-13(2)15(10-12)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOROJGICGRYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2-aminothiazole with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Modifications
Thiazole Ring Substituents
- Analogues with halogenated phenyl groups (e.g., 4-bromophenyl or 4-fluorophenyl) exhibit altered electronic properties, affecting binding affinities .
- Thiazole vs.
Benzamide Substituents
- Sulfonyl Modifications : Derivatives like N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide (2D216) and N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylsulfonyl)benzamide (CAS 5634-87-7) incorporate sulfonamide groups with cyclic amines. These substituents enhance adjuvant activity by interacting with hydrophobic pockets or charged residues in target proteins .
- Halogenation : Chlorination (e.g., 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide) introduces electron-withdrawing effects, which may improve stability but reduce solubility .
Key Analogues and Their Properties
Immunomodulatory Effects
- Adjuvant Potentiation : Compounds like 2D216 and 2E151 (4-(4-propylpiperidin-1-ylsulfonyl variant) enhance NF-κB signaling and cytokine production (e.g., IL-6, TNF-α) when combined with toll-like receptor (TLR) agonists. The bulky sulfonamide groups (piperidinyl, morpholinyl) are critical for this activity, suggesting hydrophobic interactions with target proteins .
- Anti-inflammatory Activity : N-(4-Phenyl-1,3-thiazol-2-yl)benzamides with electron-withdrawing groups (e.g., Cl, CF3) on the benzamide exhibit superior anti-inflammatory effects in carrageenan-induced edema models. The 2,5-dimethylphenyl group may synergize with these substituents to improve bioavailability .
Enzymatic Interactions
- Tyrosinase Inhibition: Analogues bearing 2-aminothiazole-triazole moieties (e.g., compound 9b) demonstrate inhibitory effects on tyrosinase, likely through chelation of copper ions in the enzyme's active site. The triazole ring facilitates additional hydrogen bonding .
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its reactivity and biological activity. Its structure is characterized by the following components:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Benzamide Moiety : Enhances the compound's ability to interact with biological targets.
- 2,5-Dimethylphenyl Group : Increases lipophilicity, potentially improving membrane permeability.
The molecular weight of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is approximately 419.5 g/mol with a LogP value of 4.8, indicating good lipophilicity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and benzamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of their activity. This mechanism underlies its potential as an enzyme inhibitor or receptor modulator.
Biological Activities
Research has demonstrated that N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exhibits various pharmacological effects:
- Antimicrobial Activity : The compound has shown promise as a lead structure for developing new antimicrobial agents due to its ability to inhibit bacterial growth.
- Anticancer Properties : Studies indicate that it possesses significant cytotoxic effects against various cancer cell lines. For example:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications in conditions like cancer and inflammation.
Comparative Analysis with Similar Compounds
A comparison of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide with structurally similar compounds highlights its unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide | Similar thiazole structure; methylsulfonyl group | Potentially different biological activity due to methyl substitution |
| N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(propylsulfonyl)benzamide | Propyl instead of ethyl sulfonyl group | Variation in lipophilicity and interaction profiles |
| N-[4-(3-methylphenyl)-1,3-thiazol-2-yl]benzamide | Different phenolic substituent | May exhibit distinct pharmacological properties |
This table illustrates how variations in substituents can influence the biological activity and pharmacological profiles of thiazole-containing compounds.
Case Studies
Several case studies have explored the efficacy of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide:
- Cytotoxicity Assays : A study reported that this compound exhibited strong cytotoxic effects against renal cell adenocarcinoma cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Enzyme Inhibition Studies : Inhibition assays demonstrated that the compound can effectively inhibit specific kinases implicated in cancer progression, suggesting a potential role in targeted cancer therapy .
Q & A
Q. What are the key considerations for synthesizing N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide to ensure high yield and purity?
The synthesis typically involves multi-step reactions, starting with thiazole ring formation via cyclization of α-haloketones with thiourea derivatives, followed by introducing the 2,5-dimethylphenyl group and benzamide moiety. Critical parameters include:
- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to minimize side products .
- Inert atmosphere : Use of nitrogen or argon to prevent oxidation of sensitive intermediates like thiols or amines .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol or methanol aids in purification via recrystallization .
Q. How can researchers characterize the molecular structure of this compound?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR confirm substituent positions on the thiazole and benzamide groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths and angles .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
Prioritize assays aligned with thiazole derivatives’ known activities:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorometric assays for acetylcholinesterase or kinase inhibition, given structural similarities to bioactive thiazoles .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies?
Contradictions often arise from:
- Purity variations : Use HPLC (>95% purity) to standardize test compounds .
- Assay conditions : Control pH, serum content, and incubation time to reduce variability .
- Structural analogs : Compare activity of derivatives (e.g., sulfonamide vs. methoxy substitutions) to isolate functional group contributions .
Q. What strategies optimize the synthetic route for scalability and yield?
Advanced optimization includes:
- Catalyst screening : Pd/C or CuI for coupling reactions to reduce side products .
- Flow chemistry : Continuous-flow systems improve reaction consistency and scalability for multi-step syntheses .
- Green chemistry : Substitute toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives .
Q. How can computational and experimental methods elucidate the compound’s interaction with biological targets?
Integrate:
- Molecular docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., dihydrofolate reductase) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified protein targets .
- SAR studies : Synthesize analogs with modified sulfonamide or methyl groups to map critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
